molecular formula C17H11BrO B15185520 16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one CAS No. 51013-72-0

16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one

Cat. No.: B15185520
CAS No.: 51013-72-0
M. Wt: 311.2 g/mol
InChI Key: JWNRAOAHAOCEMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one typically involves the bromination of 15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for safety, cost-efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions

16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve a polar aprotic solvent and a base to facilitate the substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while oxidation might produce a ketone or carboxylic acid derivative.

Scientific Research Applications

16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is unique due to the presence of a single bromine atom, which can significantly influence its chemical reactivity and potential applications. The bromine atom can act as a site for further functionalization, making this compound a valuable intermediate in organic synthesis.

Properties

CAS No.

51013-72-0

Molecular Formula

C17H11BrO

Molecular Weight

311.2 g/mol

IUPAC Name

16-bromo-15,16-dihydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C17H11BrO/c18-16-9-15-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17(16)19/h1-8,16H,9H2

InChI Key

JWNRAOAHAOCEMP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)Br

Origin of Product

United States

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